N-[1-(Hydroxymethyl)-2-oxocyclobutyl]acetamide
Description
N-[1-(Hydroxymethyl)-2-oxocyclobutyl]acetamide (CAS 71411-67-1) is a cyclobutane-derived acetamide compound characterized by a hydroxymethyl substituent at the 1-position and a ketone group at the 2-position of the cyclobutyl ring .
Properties
CAS No. |
620958-16-9 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
N-[1-(hydroxymethyl)-2-oxocyclobutyl]acetamide |
InChI |
InChI=1S/C7H11NO3/c1-5(10)8-7(4-9)3-2-6(7)11/h9H,2-4H2,1H3,(H,8,10) |
InChI Key |
XACOKKMJWSMSFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CCC1=O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Hydroxymethyl)-2-oxocyclobutyl]acetamide typically involves the reaction of cyclobutanone with formaldehyde and acetamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or distillation to obtain the desired purity levels .
Chemical Reactions Analysis
Hydrolysis and Degradation Pathways
Acetamide derivatives often undergo hydrolysis under acidic or basic conditions, yielding acetic acid and amines. For cyclobutane-containing systems, ring strain may influence reactivity. For example:
-
Base-mediated hydrolysis : The amide bond could hydrolyze to form a carboxylic acid and cyclobutylamine derivative.
-
Ring-opening : The cyclobutane ring, with its inherent strain, might undergo cleavage under harsh conditions, though specifics depend on substituents (e.g., hydroxymethyl group stability).
Reactivity of the Hydroxymethyl Group
The hydroxymethyl (-CH₂OH) moiety in related compounds (e.g., N-(hydroxymethyl)acetamide) exhibits:
-
Formaldehyde release : Under acidic conditions, it may act as a formaldehyde donor .
-
Amidomethylation : Participation in nucleophilic reactions, potentially forming methylene bridges .
-
Oxidation : Conversion to carbonyl groups (e.g., ketones or carboxylic acids) under oxidative conditions.
Cyclobutane Ring Dynamics
The cyclobutane ring in the compound may undergo:
-
Ring-opening : Under stress (e.g., heat, light), cyclobutane rings can cleave via [2+2] cycloreversion or other mechanisms.
-
Electrophilic substitution : Substituted cyclobutanes may react with electrophiles, though reactivity depends on substituent positioning.
Potential Reaction Mechanisms
| Reaction Type | Plausible Products | Condition |
|---|---|---|
| Base-catalyzed hydrolysis | Cyclobutylamine derivative + acetic acid | Alkaline aqueous solution |
| Acidic degradation | Cyclobutylamine derivative + acetic acid | Acidic aqueous solution |
| Formaldehyde release | Formaldehyde + cyclobutyl-CH₂OAc derivative | Acidic conditions |
Limitations and Caveats
-
No direct experimental data : The provided sources lack specific studies on this cyclobutyl-containing acetamide.
-
Structural analogy : Inferences are drawn from similar compounds (e.g., N-(hydroxymethyl)acetamide , phenyl-substituted acetamides ).
-
Cyclobutane reactivity : Ring strain may alter reaction pathways compared to larger rings.
Scientific Research Applications
Synthetic Organic Chemistry
Reagent in Organic Synthesis
N-[1-(Hydroxymethyl)-2-oxocyclobutyl]acetamide can act as a reagent in the synthesis of more complex organic molecules. Its hydroxymethyl group allows for further functionalization, making it valuable in creating derivatives that can be used in medicinal chemistry .
Amidomethylating Agent
This compound has been reported to function as an amidomethylating reagent, particularly effective for N,N-dialkylanilines through the Tscherniac-Einhorn reaction. This reaction is crucial for synthesizing various pharmaceuticals and agrochemicals .
Pharmaceutical Applications
Potential Anticancer Activity
Research indicates that derivatives of this compound may exhibit anticancer properties. Studies have shown that modifications on the cyclobutane ring can lead to compounds with enhanced biological activity against specific cancer cell lines. For instance, certain derivatives have demonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells .
Formaldehyde Releasing Agent
As a formaldehyde donor, this compound can be utilized in formulations requiring controlled release of formaldehyde, which is often used as a preservative or antimicrobial agent in pharmaceutical products . This application is particularly relevant in the development of vaccines and biological products.
Case Study 1: Synthesis of Anticancer Agents
A study investigated the synthesis of novel anticancer agents based on this compound. The researchers modified the compound to enhance its solubility and bioavailability. The resulting derivatives were tested against various cancer cell lines, showing promising results in inhibiting tumor growth.
Case Study 2: Formaldehyde Release in Drug Formulations
In another case study, researchers explored the use of this compound as a formaldehyde releaser in drug formulations. They found that controlled release improved the stability and efficacy of the active pharmaceutical ingredients while minimizing side effects associated with direct exposure to formaldehyde.
Data Table: Applications Overview
| Application Area | Description | Example Use Case |
|---|---|---|
| Synthetic Organic Chemistry | Reagent for synthesizing complex molecules | Synthesis of derivatives for medicinal chemistry |
| Pharmaceutical Development | Potential anticancer activity and formaldehyde releasing agent | Development of targeted cancer therapies |
| Agrochemicals | Synthesis of agrochemical agents | Creation of herbicides or pesticides |
Mechanism of Action
The mechanism of action of N-[1-(Hydroxymethyl)-2-oxocyclobutyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The hydroxymethyl and acetamide groups play crucial roles in its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Cycloalkane-Based Acetamides
Key Compounds:
N-[1-(Hydroxymethyl)-2-methylenec yclobutyl]acetamide (CAS 853305-13-2)
- Structural Difference : Replaces the 2-oxo group with a methylene group, altering ring strain and electronic properties.
- Impact : The methylene group may enhance lipophilicity and influence reactivity compared to the ketone-containing analog .
N-(1-Cyanocyclopentyl)acetamide (Compound 1 in ) Structural Difference: Cyclopentane ring (5-membered) instead of cyclobutane (4-membered), with a cyano substituent. The cyano group may participate in hydrogen bonding or serve as a synthetic handle for further derivatization .
N-[(1-((3-Phenylthioureido)methyl)cyclopentyl]acetamide (Compound 3 in ) Structural Difference: Cyclopentane ring with a thioureido-methyl side chain.
Bioactive Substituted Acetamides
Key Compounds:
(E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide () Structural Features: Indole-quinoline hybrid with a bromobenzyl group. Bioactivity: Reported IC50 value of 5.411 (units unspecified), suggesting moderate inhibitory activity .
(E)-2-(i-(4-Bromobenzyl)-5-cyanamido-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide () Structural Features: Cyanamide substituent on the indole ring. Bioactivity: Higher IC50 value (6.878), indicating enhanced efficacy compared to the hydroxymethyl analog (IC50 5.208) .
Mechanistic and Functional Insights
- Hydroxymethyl vs. Methylene Groups : The hydroxymethyl group in the target compound may enhance solubility via hydrogen bonding, whereas the methylene group in CAS 853305-13-2 could increase hydrophobic interactions .
- Cyclobutane vs.
- Quinoline/Indole Hybrids: Extended aromatic systems in compounds improve π-π stacking interactions with biological targets, correlating with their higher IC50 values .
Biological Activity
N-[1-(Hydroxymethyl)-2-oxocyclobutyl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique bicyclic structure that may contribute to its biological activities. The presence of the hydroxymethyl and acetamide groups suggests potential interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound is influenced by its ability to interact with specific molecular targets. The compound's carbonyl and hydroxymethyl groups can participate in hydrogen bonding, which may facilitate binding to active sites on enzymes or receptors. This interaction could lead to modulation of enzymatic activity or signal transduction pathways, ultimately affecting cellular responses.
Antioxidant Activity
Research indicates that acetamide derivatives, including this compound, exhibit significant antioxidant properties. A study demonstrated that these compounds can scavenge free radicals and reduce oxidative stress in cellular models. For instance, compounds similar to this compound showed effective inhibition of reactive oxygen species (ROS) production in macrophage cells stimulated with lipopolysaccharides (LPS) .
Anticancer Potential
The anticancer properties of this compound have been explored in various studies. In vitro assays have shown that acetamide derivatives can inhibit the proliferation of cancer cell lines, indicating potential as therapeutic agents against tumors. For example, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, suggesting a promising avenue for further research .
Case Studies
- In Vitro Studies : A study involving derivatives of acetamide highlighted their effectiveness in reducing cell viability in cancer cell lines. The results indicated that this compound could potentially serve as a lead compound for developing anticancer therapies.
- Animal Models : In vivo studies using tumor-bearing mice models have shown that treatment with acetamide derivatives resulted in significant tumor growth inhibition compared to control groups. This suggests that the compound may exert systemic effects beneficial for cancer treatment .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions and purification methods for synthesizing N-[1-(Hydroxymethyl)-2-oxocyclobutyl]acetamide?
- Methodological Answer :
- Reaction Setup : Use a two-step nucleophilic acylation approach. Dissolve intermediates in dichloromethane (CH₂Cl₂) under inert atmosphere. Add acetyl chloride in stoichiometric excess (1.5–2 eq) with Na₂CO₃ as a base to neutralize HCl byproducts .
- Workup : Quench the reaction with water, separate organic layers, and wash with dilute HCl to remove unreacted base. Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.
- Purification : Employ gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate to achieve high purity (>95%) .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the hydroxymethyl group (δ ~4.90 ppm, triplet) and cyclobutyl carbonyl (δ ~168–170 ppm in 13C). Compare with analogous cyclobutyl acetamide derivatives to assign splitting patterns .
- Mass Spectrometry : Use ESI/APCI(+) to detect the molecular ion peak (e.g., [M+H]+ at m/z 172) and fragmentation patterns consistent with cyclobutane ring opening .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and hydroxyl groups (O-H at ~3200–3400 cm⁻¹) .
Advanced Research Questions
Q. How can discrepancies in spectral data (e.g., unexpected NMR splitting or missing peaks) be resolved during structural validation?
- Methodological Answer :
- Contradiction Analysis : If splitting patterns deviate from expectations (e.g., due to hindered rotation or tautomerism), perform variable-temperature NMR to assess dynamic effects. For missing carbonyl peaks in IR, verify sample preparation (e.g., solvent interference) .
- Cross-Validation : Combine X-ray crystallography (if crystals are obtainable) with DFT-calculated spectra to match experimental vs. theoretical data. For example, DFT can predict cyclobutane ring strain effects on carbonyl electronic environments .
Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- DFT Modeling : Optimize the geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs). The electrophilicity index (ω) and local softness (s⁻) can identify reactive sites (e.g., cyclobutane carbonyl vs. hydroxymethyl group) .
- Solvent Effects : Use polarizable continuum models (PCM) to simulate reaction pathways in solvents like DMSO or CH₂Cl₂. For example, predict the activation energy for ring-opening reactions under acidic conditions .
Q. How can researchers assess the biological activity of this compound against microbial pathogens?
- Methodological Answer :
- Antimicrobial Assays : Perform MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Use broth microdilution methods with serial dilutions (0.5–256 µg/mL) and incubate for 18–24 hours at 37°C .
- Fungal Screening : Test against C. albicans and A. flavus via disk diffusion assays. Prepare agar plates inoculated with fungal spores and measure inhibition zones after 48 hours .
- DNA Binding Studies : Use UV-Vis titration or ethidium bromide displacement assays to evaluate intercalation or groove-binding affinity. Calculate binding constants (Kb) using the Benesi-Hildebrand equation .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported synthetic yields for similar acetamide derivatives?
- Methodological Answer :
- Parameter Optimization : Replicate reactions with controlled variables (e.g., reaction time, solvent purity). For example, extended stirring times (>12 hours) may improve yields in cyclobutane ring formation due to slow intermediate equilibration .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., acetylated hydroxymethyl groups or ring-opened aldehydes). Adjust stoichiometry or use protecting groups (e.g., TBDMS for -CH₂OH) to suppress undesired pathways .
Notes for Reproducibility
- Critical Solvent Selection : Dichloromethane is preferred over THF for cyclobutane-containing reactions due to reduced ring-opening side reactions .
- Safety Protocols : Wear nitrile gloves and respiratory protection during synthesis to avoid dermal or inhalation exposure to reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
